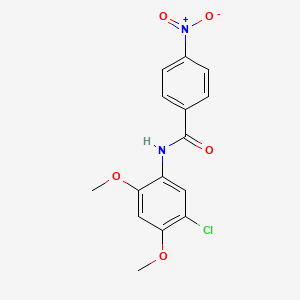

N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

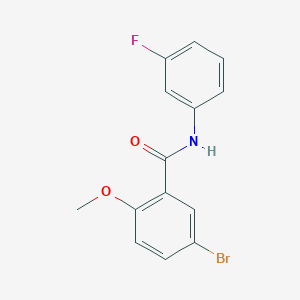

“N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide” is a chemical compound. The name suggests that it contains a benzamide group, which is a common functional group in pharmaceutical drugs . It also contains a nitro group, which is often used in explosives and pharmaceuticals, and a chloro group, which is used in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzamide and nitro groups .Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the chlorine atom could be substituted with another group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure .科学的研究の応用

Allosteric Modulation of Nicotinic Receptors

This compound has been identified as an allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). It can induce conformational changes in the extracellular ligand-binding domain of these receptors, which are implicated in various neuropsychiatric disorders . This application is crucial for developing targeted therapies for conditions like nicotine addiction, Alzheimer’s disease, schizophrenia, and depression.

Drug Development and Therapeutic Intervention

The ability of this compound to modulate nAChRs also positions it as a potential candidate for drug development. Understanding its molecular mechanisms can lead to the creation of new drugs that enhance receptor activation, offering a pathway for therapeutic intervention in diseases associated with nAChRs .

Study of Receptor Desensitization

Research has shown that the compound can interfere with receptor desensitization, a process that diminishes the response to a stimulus over time. This property is particularly relevant in the study of ethanol-induced motor impairment, where the compound has been used to eliminate ethanol modulation of α7 nAChRs .

Molecular Pharmacology

In molecular pharmacology, the compound’s role as a positive allosteric modulator can be used to study the effects of other drugs and substances on the nervous system. It provides a tool to explore the intricate dynamics of receptor activation and signaling pathways .

Neurological Research

The compound’s interaction with nAChRs makes it valuable for neurological research, particularly in understanding the synaptic mechanisms that underlie cognitive functions and memory. It can be used to simulate or inhibit specific neural pathways to observe the resulting effects on behavior and cognition .

Chemical Synthesis and Compound Profiling

As a chemical entity, this compound is part of a collection of rare and unique chemicals used in early discovery research. It serves as a reference point for synthesizing new compounds and profiling their properties for various applications .

Translational Medicine

In translational medicine, the compound’s modulatory effects on nAChRs can be explored to bridge the gap between basic research and clinical applications. It may contribute to the development of diagnostic tools or treatments that can be directly applied to patient care .

Educational Tool in Pharmacology

Lastly, the compound can be used as an educational tool in pharmacology and medicinal chemistry courses. It exemplifies the principles of drug-receptor interactions and the development of allosteric modulators, serving as a practical example for students studying these fields .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5/c1-22-13-8-14(23-2)12(7-11(13)16)17-15(19)9-3-5-10(6-4-9)18(20)21/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVWZDYTMOFFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5308536 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)

![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)

![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)